Phosphorous diiodide fluoride

Description

Contextualization within the broader class of Phosphorus Halides

Phosphorus halides are binary compounds formed between phosphorus and halogens. They are broadly categorized into three main series based on the oxidation state of phosphorus: +3 (trihalides, PX3), +5 (pentahalides, PX5), and +2 (tetrahalides, P2X4). unacademy.com The trihalides, with the general formula PX3, are the most well-known and include compounds where X is fluorine, chlorine, bromine, or iodine. unacademy.comwikipedia.org

These compounds are typically synthesized through the direct reaction of elemental phosphorus with a halogen or via transhalogenation reactions. wikipedia.org Phosphorus trihalides are characterized by their pyramidal molecular structure in the gas phase and in solution. libretexts.org Their reactivity varies significantly, with phosphorus trifluoride being a relatively stable gas, while phosphorus triiodide is an unstable red solid that reacts vigorously with water. libretexts.org

Phosphorus diiodide fluoride (B91410) belongs to the phosphorus(III) halide category, specifically as a mixed trihalide. Mixed trihalides are formed through halogen exchange reactions, for example:

PCl3 + PBr3 ⇌ PCl2Br + PClBr2 libretexts.org

Significance of Mixed Halogenated Phosphorus Compounds in Chemical Research

Mixed halogenated phosphorus compounds are of significant interest in chemical research due to the nuanced reactivity and physical properties they exhibit compared to their homohalogenated counterparts. The presence of different halogens on the same phosphorus atom allows for a fine-tuning of the molecule's electronic and steric properties. This can influence their behavior as ligands in coordination chemistry and as reactants in organic synthesis.

For instance, the reactivity of the P-X bond can be selectively targeted based on the differing bond strengths and labilities of the various phosphorus-halogen bonds within the same molecule. This selectivity is a valuable tool in the synthesis of complex organophosphorus compounds. Research into mixed halides also provides deeper insights into the fundamental principles of chemical bonding and molecular dynamics, such as the processes of ligand exchange and intramolecular rearrangements.

Historical Perspective on Phosphorus-Halogen Chemistry and the Genesis of Mixed Halides

The history of phosphorus-halogen chemistry is rooted in the independent discoveries of its constituent elements. Phosphorus was first isolated in 1669 by the alchemist Hennig Brandt. The halogens were identified over a longer period, with chlorine being recognized as an element in the late 18th century, followed by iodine and bromine in the early 19th century, and finally fluorine in the late 19th century.

Following the establishment of the elemental nature of phosphorus and the halogens, chemists began to explore their reactions, leading to the synthesis of the simple phosphorus halides like PCl3 and PCl5. The concept and synthesis of mixed halides emerged later as the understanding of chemical equilibrium and substitution reactions grew. The ability of phosphorus trihalides to undergo halogen exchange was a key discovery that opened the door to the synthesis and study of compounds like phosphorus diiodide fluoride. These mixed halides were often first identified as components in equilibrium mixtures before methods for their selective synthesis and isolation were developed.

Physicochemical Properties

Research into the physicochemical properties of mixed phosphorus halides has provided valuable data for understanding their behavior. A study by Sladkov and Tugarinova determined certain physicochemical properties of a range of mixed phosphorus halides, including phosphorus diiodide fluoride (PI2F). iaea.org Their work focused on thermodynamic characteristics at the boiling point, critical constants, and the density of the liquid on the saturation line, determined through approximate methods. iaea.org The reliability of their calculated data was supported by comparison with experimental data for similar phosphorus compounds. iaea.org

Interactive Data Table: Known and Related Phosphorus Halides

| Compound Name | Formula | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phosphorus Trifluoride | PF3 | 7783-55-3 | 87.97 | -151.5 | -101.8 |

| Phosphorus Trichloride (B1173362) | PCl3 | 7719-12-2 | 137.33 | -93.6 | 76.1 |

| Phosphorus Tribromide | PBr3 | 7789-60-8 | 270.69 | -41.5 | 173.2 |

| Phosphorus Triiodide | PI3 | 13455-01-1 | 411.69 | 61.2 | 200 (decomposes) |

| Phosphorus Diiodide Fluoride | PI2F | 20502-91-4 | 303.78 | N/A | N/A |

Note: Data for non-mixed halides is from various sources. wikipedia.orglibretexts.org Data for Phosphorus Diiodide Fluoride is limited.

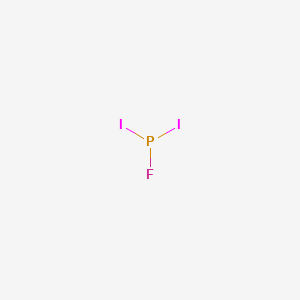

Structure

3D Structure

Properties

CAS No. |

20502-91-4 |

|---|---|

Molecular Formula |

FI2P |

Molecular Weight |

303.7811 g/mol |

IUPAC Name |

fluoro(diiodo)phosphane |

InChI |

InChI=1S/FI2P/c1-4(2)3 |

InChI Key |

DSGFKRBQSHVXRW-UHFFFAOYSA-N |

Canonical SMILES |

FP(I)I |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Phosphorus Diiodide Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of phosphorus compounds. Both the ³¹P and ¹⁹F nuclei are 100% naturally abundant and have a nuclear spin of ½, making them ideal for NMR studies. wikipedia.orgwikipedia.org

The chemical environment surrounding the phosphorus atom profoundly influences its ³¹P NMR chemical shift (δ). This shift is sensitive to factors such as the electronegativity of the substituents and the bond angles at the phosphorus center. slideshare.net In the phosphorus(III) trihalide series, the chemical shifts vary significantly. For instance, PF₃ exhibits a chemical shift around -97 ppm, while the less shielded nucleus in PCl₃ is found at approximately +219 ppm, and PI₃ is further downfield at +178 ppm relative to 85% H₃PO₄. wikipedia.org

For phosphorus diiodide fluoride (B91410) (PI₂F), the substitution of one iodine atom in PI₃ with a highly electronegative fluorine atom would be expected to increase the shielding of the phosphorus nucleus, shifting the resonance upfield from the +178 ppm value of PI₃. Conversely, replacing two fluorine atoms in PF₃ with less electronegative iodine atoms would cause a significant downfield shift from -97 ppm. Therefore, the chemical shift for PI₂F is predicted to lie in the broad region between these two extremes.

The signal in the ¹H-decoupled ³¹P NMR spectrum of PI₂F is anticipated to be a doublet, arising from the coupling to the single fluorine atom (¹JP-F). One-bond phosphorus-fluorine coupling constants are typically very large, often in the range of 900–1400 Hz for P(III)-F compounds. slideshare.net Further coupling to the two iodine atoms (spin 5/2) is not typically resolved due to the quadrupole relaxation mechanism of iodine.

Table 3.1.1: Predicted and Comparative ³¹P NMR Data

| Compound | Chemical Shift (δ, ppm) | Coupling Constant (¹JP-F, Hz) | Multiplicity |

|---|---|---|---|

| PI₂F (Predicted) | Intermediate (e.g., +50 to +150) | ~1000 - 1300 | Doublet |

| PF₃ | -97 | ~1400 | Quartet |

| PI₃ | +178 | N/A | Singlet |

Note: The chemical shift for PI₂F is an educated prediction based on trends and is not based on reported experimental data.

¹⁹F NMR spectroscopy provides direct insight into the fluorine environment within a molecule. huji.ac.il Given that PI₂F contains a single, unique fluorine atom, its ¹⁹F NMR spectrum is expected to be relatively simple. The primary feature would be a doublet, resulting from the strong one-bond coupling to the spin-½ ³¹P nucleus. wikipedia.orghuji.ac.il

The ¹⁹F chemical shift is sensitive to the electronic environment. In the series of phosphorus halides, the fluorine resonance changes with the substitution of other halogens. For example, the chemical shift of PF₃ is approximately -34 ppm relative to CFCl₃. ucsb.edu Replacing fluorine atoms with the less electronegative iodine atoms is expected to deshield the remaining fluorine nucleus, causing a downfield shift (a less negative or more positive value) compared to PF₃.

Table 3.1.2: Predicted and Comparative ¹⁹F NMR Data

| Compound | Chemical Shift (δ, ppm vs CFCl₃) | Coupling Constant (¹JP-F, Hz) | Multiplicity |

|---|---|---|---|

| PI₂F (Predicted) | Downfield relative to PF₃ | ~1000 - 1300 | Doublet |

| PF₃ | -34.0 ucsb.edu | ~1400 | Doublet |

| PF₅ | -71.5 ucsb.edu | ~1000 | Doublet |

Note: The chemical shift for PI₂F is a prediction based on established chemical trends.

While phosphorus diiodide fluoride itself contains no hydrogen or carbon, it can serve as a precursor for synthesizing organophosphorus compounds. In the study of such derivatives, ¹H and ¹³C NMR are indispensable tools for characterizing the organic moieties attached to the phosphorus atom.

For a hypothetical derivative, such as Methylphosphonous diiodide fluoride (CH₃PIF), ¹H and ¹³C NMR would confirm the presence and structure of the methyl group. The ¹H NMR spectrum would show a doublet of doublets for the methyl protons due to coupling with both the ³¹P nucleus (2JP-H) and the ¹⁹F nucleus (3JF-H). Similarly, the ¹³C NMR spectrum would exhibit a doublet of doublets for the methyl carbon due to ¹JP-C and 2JF-C couplings. These ancillary techniques are crucial for the complete structural elucidation of any organic derivatives of P-I-F systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the stretching and bending modes of molecular bonds, providing a fingerprint of the molecule's structure and symmetry. youtube.com

The vibrational frequencies of bonds are heavily dependent on the masses of the connected atoms and the strength of the bond. The P-F bond is strong and involves a light atom, leading to a high-frequency stretching vibration. In contrast, the P-I bond is weaker and involves a very heavy atom, resulting in a stretching vibration at a much lower frequency.

P-F Stretch (νP-F): The P-F stretching frequency in phosphorus(III) compounds typically appears in the 800-950 cm⁻¹ region of the IR and Raman spectra. For example, in PF₃, the symmetric and asymmetric P-F stretches are observed at 892 cm⁻¹ and 860 cm⁻¹, respectively. ucl.ac.uk A similar high-frequency band would be a key diagnostic feature for the presence of a P-F bond in PI₂F.

P-I Stretches (νP-I): P-I stretching vibrations are found at much lower wavenumbers. In PI₃, the symmetric and asymmetric P-I stretches are located at approximately 303 cm⁻¹ and 320 cm⁻¹, respectively. For PI₂F, two P-I stretching modes, a symmetric and an asymmetric stretch, are expected in this low-frequency region (far-infrared and Raman).

Table 3.2.1: Expected Vibrational Frequencies for PI₂F

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

|---|---|---|

| P-F Stretch | 800 - 950 | Mid-IR / Raman |

| P-I Asymmetric Stretch | 300 - 350 | Far-IR / Raman |

| P-I Symmetric Stretch | 280 - 330 | Far-IR / Raman |

Note: These are estimated frequency ranges based on data from analogous compounds.

Based on VSEPR theory, phosphorus diiodide fluoride is expected to have a trigonal pyramidal geometry, similar to ammonia (B1221849) (NH₃) or other phosphorus trihalides. wikipedia.org This molecular structure belongs to the Cₛ point group. windows.net The symmetry element is a single plane of reflection (σ) that contains the P-F bond and bisects the I-P-I angle.

This Cₛ symmetry has important consequences for the molecule's vibrational spectra. All six of its fundamental vibrational modes (3 stretching and 3 bending) are active in both IR and Raman spectroscopy. The bending modes, which include the I-P-I symmetric bend and the F-P-I asymmetric and symmetric bends, will occur at frequencies lower than the stretching vibrations, likely below 250 cm⁻¹. A detailed analysis of the number and activity of these bands in the IR and Raman spectra would serve to confirm the predicted Cₛ symmetry of the molecule.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ethernet.edu.etunibo.it It provides detailed information on the electronic structure of these species. unibo.it The interaction of an unpaired electron's magnetic moment with an external magnetic field gives rise to energy level transitions that can be detected by absorbing microwave radiation. ethernet.edu.etunibo.it

Characterization of Potential Phosphorus-Halogen Radical Intermediates (e.g., PF₂ radical)

In the study of phosphorus-halogen compounds, radical intermediates can be generated and characterized using ESR spectroscopy. A key example is the difluorophosphinyl radical (PF₂), a potential intermediate in reactions involving phosphorus diiodide fluoride. ESR spectroscopy is highly sensitive and can detect transient radical species even at very low concentrations. libretexts.org

The PF₂ radical is a σ-type radical, where the unpaired electron resides predominantly in an sp-hybrid orbital on the phosphorus atom. dergipark.org.tr The analysis of its ESR spectrum allows for positive identification and provides insights into its electronic and geometric structure. unibo.it The interaction between the unpaired electron and magnetic nuclei within the radical (hyperfine coupling) splits the main ESR signal into a characteristic pattern of multiple lines, which serves as a fingerprint for the radical species. unibo.itlibretexts.org

Hyperfine Coupling Analysis for Spin Density Distribution

Hyperfine coupling arises from the interaction between the magnetic moment of the unpaired electron and the magnetic moments of nearby nuclei (e.g., ³¹P and ¹⁹F). libretexts.org The analysis of this coupling is crucial for mapping the spin density distribution, which describes the probability of finding the unpaired electron on different atoms within the radical. dergipark.org.trnih.gov

The hyperfine coupling constant, denoted as 'a' for isotropic interactions, is measured from the spacing between the peaks in an ESR spectrum and indicates the degree of delocalization of the unpaired electron. libretexts.org For the PF₂ radical, the ESR spectrum is dominated by a large doublet splitting due to the strong coupling with the ³¹P nucleus (Nuclear Spin, I = 1/2). This doublet is further split into a triplet by the two equivalent ¹⁹F nuclei (I = 1/2).

The magnitude of the hyperfine coupling constants is directly related to the spin density at the respective nucleus. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to compute hyperfine coupling constants and correlate them with experimental data, providing a deeper understanding of the radical's electronic structure. dergipark.org.trnih.gov The anisotropic component of the hyperfine interaction, which depends on the orientation of the radical in the magnetic field, can provide further details about the shape of the orbital containing the unpaired electron. nih.gov

Table 1: Representative Hyperfine Coupling Data for Phosphorus-Containing Radicals

| Radical Species | Nucleus | Isotropic Hyperfine Coupling Constant (a) | Anisotropic Hyperfine Coupling Constant (B) |

| Phenyl Radical | ¹³C | Data varies with position | Data varies with position |

| Naphthyl Radical | ¹³C | Data varies with position | Data varies with position |

| Pyridyl Radical | ¹⁴N | Data varies with position | Data varies with position |

| CH₂OH Radical | ¹H (CH₂) | 1.738 mT | Not Specified |

| CH₂OH Radical | ¹H (OH) | 0.115 mT | Not Specified |

Note: This table presents examples of hyperfine coupling constants for various radicals to illustrate the concept. Specific experimental values for the PF₂ radical require consultation of dedicated spectroscopic literature. The data for CH₂OH is from an aqueous solution at 268 K. illinois.edu

Gas-Phase Spectroscopic Techniques

Gas-phase spectroscopic methods are essential for determining the precise molecular structure of molecules free from the influence of intermolecular forces that are present in liquid and solid states. wikipedia.org

Microwave Spectroscopy for Rotational Constants and Molecular Geometry

Microwave spectroscopy investigates the transitions between quantized rotational energy levels of molecules in the gas phase. libretexts.orgyoutube.com For a molecule to be observable by microwave spectroscopy, it must possess a permanent electric dipole moment. youtube.com The absorption of microwave radiation provides a high-resolution rotational spectrum, from which highly accurate rotational constants (A, B, and C) can be derived. mit.edu

These rotational constants are inversely proportional to the molecule's moments of inertia. mdpi.com By determining the rotational constants for the primary isotopic species and several of its isotopically substituted analogues, it is possible to calculate precise bond lengths and bond angles, thereby establishing the molecule's geometry. mit.eduyoutube.com

Table 2: Principles of Microwave Spectroscopy for Structural Determination

| Parameter Determined | Information Source | Significance |

| Rotational Transitions | Absorption of microwave radiation | Corresponds to changes in molecular rotational energy levels. |

| Rotational Constants (A, B, C) | Frequencies of rotational transitions | Inversely related to the moments of inertia. |

| Moments of Inertia | Calculated from rotational constants | Depends on the mass and geometry of the atoms in the molecule. |

| Molecular Geometry (Bond Lengths, Bond Angles) | Analysis of moments of inertia from multiple isotopologues | Provides a precise three-dimensional structure of the molecule in the gas phase. |

Electron Diffraction Studies for Gas-Phase Structural Parameters

Gas-phase electron diffraction (GED) is another primary technique for determining the molecular structure of volatile compounds. wikipedia.orgosti.gov In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. wikipedia.org The resulting diffraction pattern is recorded and analyzed to determine the distances between all pairs of atoms in the molecule.

From the diffraction data, a radial distribution curve is generated, which shows the probability of finding interatomic distances at specific values. wikipedia.org This information is used to refine a molecular model and determine key structural parameters, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

Specific experimental data from electron diffraction studies on phosphorus diiodide fluoride were not found in the reviewed literature. Such a study would provide crucial information about its gas-phase structural parameters, which could be compared with data from other spectroscopic techniques or theoretical calculations.

Theoretical and Computational Investigations of Phosphorus Diiodide Fluoride

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in predicting the molecular geometry, stability, and electronic characteristics of molecules like phosphorus diiodide fluoride (B91410). These methods offer insights into the intricate interplay of bonding between the phosphorus center and its halogen substituents.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) has emerged as a robust and widely used method for the geometry optimization and energetic analysis of chemical systems. researchgate.netijcce.ac.ir By approximating the electron density, DFT can efficiently calculate the minimum energy structure of a molecule, providing key information on bond lengths, bond angles, and dihedral angles. For phosphorus diiodide fluoride, DFT calculations would be crucial in determining the most stable isomeric form and predicting its thermodynamic properties.

The choice of functional and basis set is critical in obtaining accurate results. For phosphorus-containing molecules, hybrid functionals such as B3LYP are often employed to balance accuracy and computational cost. dntb.gov.uadntb.gov.uanih.gov The inclusion of polarization and diffuse functions in the basis set is also essential to accurately describe the electronic distribution around the highly electronegative fluorine and the large, polarizable iodine atoms.

Table 1: Representative Data from DFT Calculations on Phosphorus Compounds (Note: This table presents hypothetical data for PI₂F based on typical results from DFT calculations on related phosphorus halides. Specific experimental or calculated values for PI₂F are not currently available in the literature.)

| Property | Calculated Value | Method/Basis Set |

| P-F Bond Length | ~1.6 Å | B3LYP/6-311+G(d,p) |

| P-I Bond Length | ~2.5 Å | B3LYP/6-311+G(d,p) |

| I-P-I Bond Angle | ~100° | B3LYP/6-311+G(d,p) |

| F-P-I Bond Angle | ~102° | B3LYP/6-311+G(d,p) |

| Heat of Formation | Not available | G3/G4 Theory |

Energetic calculations using high-level composite methods, which build upon DFT geometries, can provide reliable predictions of heats of formation and reaction energies. dntb.gov.ua These theoretical values are invaluable in the absence of experimental thermochemical data for phosphorus diiodide fluoride.

Ab Initio Methods for High-Level Electronic Structure Analysis

For a more rigorous understanding of the electronic structure, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed. dtic.mil Coupled-cluster (CC) and Møller-Plesset perturbation theory (MP2) are examples of high-level ab initio methods that can provide very accurate descriptions of electron correlation, which is crucial for understanding bonding in molecules with multiple lone pairs and varying electronegativity, such as PI₂F.

These methods can be used to analyze the nature of the phosphorus-halogen bonds, determining the extent of ionic and covalent character. The significant difference in electronegativity between fluorine and iodine suggests that the P-F bond will have a more substantial ionic character compared to the P-I bonds. Ab initio calculations can quantify this charge distribution and provide insights into the molecule's reactivity.

Computational Spectroscopy for Prediction and Interpretation

Computational spectroscopy plays a vital role in predicting the spectral signatures of molecules and aiding in the interpretation of experimental data. For a potentially unstable or difficult-to-isolate compound like phosphorus diiodide fluoride, these predictions are indispensable.

Calculation of NMR Shielding Tensors and Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The calculation of NMR shielding tensors and the resulting chemical shifts can provide a theoretical fingerprint of the molecule. aps.orgnih.gov For phosphorus diiodide fluoride, ³¹P and ¹⁹F NMR would be the most informative techniques.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR shielding constants. ijcce.ac.ir These calculations are highly sensitive to the molecular geometry and electronic environment of the nucleus. uni-siegen.de By comparing the calculated chemical shifts to those of known phosphorus and fluorine-containing compounds, it is possible to predict the spectral regions where the signals for PI₂F would appear. kuleuven.belatrobe.edu.aursc.org

Table 2: Predicted NMR Chemical Shifts for Phosphorus Diiodide Fluoride (Note: This table presents hypothetical data based on computational trends in related compounds. Specific experimental or calculated values for PI₂F are not currently available.)

| Nucleus | Predicted Chemical Shift (ppm) | Reference Compound |

| ³¹P | Highly deshielded | 85% H₃PO₄ |

| ¹⁹F | Highly shielded | CFCl₃ |

The predicted ³¹P chemical shift would likely be significantly downfield due to the presence of the heavy iodine atoms, a trend observed in other phosphorus halides. Conversely, the ¹⁹F chemical shift would be influenced by the electronic environment created by the phosphorus and iodine atoms.

Simulation of Vibrational Spectra and Normal Modes

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the second derivatives of the energy with respect to the atomic positions. karazin.uanih.gov The resulting vibrational frequencies and their corresponding normal modes provide a detailed picture of the molecule's dynamic behavior.

For phosphorus diiodide fluoride, the vibrational spectrum would be characterized by distinct stretching and bending modes for the P-F and P-I bonds. The P-F stretching frequency is expected to be significantly higher than the P-I stretching frequencies due to the stronger bond and the lighter mass of the fluorine atom. The calculated vibrational spectrum can serve as a guide for experimentalists attempting to identify this compound in a mixture or as a transient species.

Prediction of ESR Parameters and Spin Distributions

While phosphorus diiodide fluoride in its ground state is a closed-shell molecule and thus ESR-inactive, its radical cation (PI₂F⁺) or anion (PI₂F⁻) would be paramagnetic and could be studied by Electron Spin Resonance (ESR) spectroscopy. Computational methods, particularly DFT, can be used to predict the ESR parameters of these radical species. kuleuven.be

Key parameters that can be calculated include the g-tensor and hyperfine coupling constants (hfcc). The hyperfine coupling of the unpaired electron with the ³¹P, ¹⁹F, and ¹²⁷I nuclei would provide a wealth of information about the spin distribution within the radical. These calculations can help to understand how the unpaired electron is delocalized over the molecule and how the electronic structure is altered upon ionization.

Analysis of Molecular Orbital Theory and Bond Nature

Theoretical and computational chemistry provide powerful tools to understand the electronic structure and bonding in molecules like phosphorus diiodide fluoride. Molecular orbital (MO) theory, in particular, offers a more nuanced picture than simple Lewis structures, especially for species involving hypervalent atoms.

Understanding P-I and P-F Bond Polarity and Strengths

The nature of the bonds between phosphorus and its halogen substituents is dictated by fundamental properties like electronegativity and orbital overlap. The phosphorus-fluorine (P-F) bond and the phosphorus-iodine (P-I) bond exhibit significant differences in both polarity and strength.

The polarity of a covalent bond is determined by the difference in electronegativity between the two bonded atoms. Fluorine is the most electronegative element, while iodine's electronegativity is much closer to that of phosphorus. This results in a highly polar P-F bond and a significantly less polar P-I bond. quora.com

Bond strength is related to several factors, including bond polarity and the effectiveness of orbital overlap. The P-F bond is notably strong, which is attributed to both the large electronegativity difference and the efficient overlap between the phosphorus 3p orbital and the fluorine 2p orbital. libretexts.org In contrast, the P-I bond is considerably weaker. This is due to the smaller electronegativity difference and the more diffuse nature of iodine's 5p orbital, which leads to less effective overlap with phosphorus's orbitals. The general trend for phosphorus trihalides shows that bond strength decreases as the halogen's atomic number increases. ox.ac.uk

| Property | Phosphorus (P) | Fluorine (F) | Iodine (I) | P-F Bond | P-I Bond |

| Pauling Electronegativity | 2.19 | 3.98 | 2.66 | ΔEN ≈ 1.79 | ΔEN ≈ 0.47 |

| Average Bond Enthalpy (kJ/mol) | N/A | N/A | N/A | ~490 libretexts.org | ~184 (for PI₃) |

Data is compiled for comparative purposes. The P-I bond enthalpy is taken from phosphorus triiodide.

Investigation of Lone Pair Interactions and Hypervalency on Phosphorus

The concept of hypervalency describes molecules where a main group element appears to have more than eight electrons in its valence shell. wikipedia.org Phosphorus pentahalides, such as PF₅, are classic examples. wikipedia.org While older models invoked the use of phosphorus's 3d orbitals to accommodate the extra electrons, modern molecular orbital theory provides an explanation that does not require d-orbital participation. mdpi.com

For a hypervalent phosphorus(V) compound with a trigonal bipyramidal geometry, the bonding for the three equatorial positions can be described as standard two-center, two-electron (2c-2e) bonds. The bonding for the two axial positions, however, is better described by a three-center, four-electron (3c-4e) model. This model involves three molecular orbitals: a bonding MO, a non-bonding MO, and an antibonding MO. The four electrons fill the bonding and non-bonding orbitals, with the non-bonding orbital being primarily localized on the two more electronegative axial atoms. mdpi.com This framework successfully accounts for the bonding without violating the octet rule for the central phosphorus atom.

Lone pair interactions also play a crucial role. In phosphorus(III) halides like PF₃, the lone pair on the phosphorus atom influences the molecule's pyramidal geometry and reactivity. ox.ac.uk In hypervalent species, repulsion between lone pairs on the halogen substituents can influence bond lengths and strengths. For instance, the anomalously weak F-F bond is attributed to repulsions between the lone pairs on the small fluorine atoms, a factor that also has a minor influence on the strength of P-F bonds. libretexts.org

Conformational Analysis and Fluxional Behavior

Mixed phosphorus(V) halides are often not static structures but can exhibit dynamic behavior, interconverting between different conformations. This phenomenon is known as fluxionality.

Energy Barriers for Intramolecular Rearrangements

Intramolecular rearrangements in pentacoordinate phosphorus compounds, such as mixed halides, allow for the exchange of ligand positions. The energy required for this exchange to occur is known as the energy barrier. For phosphorus pentafluoride (PF₅), this barrier is extremely low, meaning the axial and equatorial fluorine atoms rapidly exchange positions even at low temperatures. wikipedia.org

Pseudorotation Mechanisms in Phosphorus(V) Mixed Halides

The most common mechanism for fluxional behavior in trigonal bipyramidal (TBP) molecules is the Berry pseudorotation. wikipedia.orgchemtube3d.com This mechanism provides a low-energy pathway for the interchange of axial and equatorial ligands without breaking any bonds.

The Berry mechanism can be visualized as follows:

Two of the three equatorial ligands move upwards and two axial ligands move downwards, transforming the initial TBP geometry into a square pyramidal (SP) transition state.

The single equatorial ligand that remained in place becomes the apex of the square pyramid.

The molecule then relaxes from the SP transition state back into a new TBP geometry. The two ligands that were originally axial are now in equatorial positions, and the two equatorial ligands that moved are now in axial positions.

This process effectively rotates the molecule's structure by 90 degrees, hence the term "pseudorotation." chemtube3d.comresearchgate.net In a mixed halide, the process is constrained by the apicophilicity (axial preference) of the substituents. Since fluorine is much more apicophilic than iodine, the most stable isomer of a molecule like PI₂F₃ would have two fluorine atoms in the axial positions. A Berry pseudorotation would lead to a higher-energy isomer with less electronegative iodine atoms in the axial positions, making the process less facile than in a homoleptic halide like PF₅.

Reactivity and Reaction Mechanisms of Phosphorus Diiodide Fluoride

Hydrolysis and Solvolysis Reactions

Pathways and Products of P-I-F Compound Reactions with Water and Protic Solvents

No specific information is available in the scientific literature regarding the hydrolysis or solvolysis pathways and products for Phosphorus Diiodide Fluoride (B91410).

Kinetic and Mechanistic Aspects of Hydrolytic Decomposition

There is no available data on the kinetic and mechanistic aspects of the hydrolytic decomposition of Phosphorus Diiodide Fluoride.

Reactions with Nucleophiles and Electrophiles

Nucleophilic Substitution at the Phosphorus Center

Detailed research findings on nucleophilic substitution reactions at the phosphorus center of Phosphorus Diiodide Fluoride are not present in the available literature.

Lewis Acid-Base Adduct Formation and Coordination Chemistry

While phosphorus halides can act as Lewis acids, forming adducts with Lewis bases, specific examples and the coordination chemistry of Phosphorus Diiodide Fluoride are not documented. wisc.eduthecatalyst.orgwikipedia.org The formation of a Lewis acid-base adduct involves the donation of an electron pair from a Lewis base to an electron pair acceptor, the Lewis acid. ucla.edu

Halogen Exchange and Redistribution Reactions

Information regarding halogen exchange and redistribution reactions specifically involving Phosphorus Diiodide Fluoride is not available. In a general context, halogen exchange is a method used to synthesize fluorinated compounds from other halo-compounds using a fluoride source. google.com Mixed phosphorus trihalides can be formed through halide exchange reactions. libretexts.org

Intermolecular Halogen Scrambling Processes

In solutions containing phosphorus diiodide fluoride, dynamic equilibrium is often established through intermolecular halogen exchange, a process commonly referred to as halogen scrambling. libretexts.org This phenomenon is characteristic of mixed phosphorus halides, where a redistribution of halogen atoms occurs between phosphorus centers. For PI2F, this means that in a given sample, the nominal PI2F molecules will coexist in equilibrium with other phosphorus(III) halide species.

The mechanism for this exchange can be complex, but it often proceeds through a bimolecular process involving a four-centered transition state or via the formation of transient phosphenium intermediates. rsc.org The lability of the P-I bond compared to the much stronger P-F bond suggests that iodine exchange is the more kinetically favorable process.

The scrambling reaction can be represented by the following equilibrium:

2 PI2F ⇌ PI3 + PIF2

Further scrambling can lead to the formation of PF3, resulting in a complex mixture of all possible P(III) iodo-fluoro species. The position of the equilibrium depends on various factors, including temperature, solvent, and the presence of any catalysts.

Table 1: Potential Products of Halogen Scrambling in a Sample of Phosphorus Diiodide Fluoride

| Starting Compound | Equilibrium Component 1 | Equilibrium Component 2 | Equilibrium Component 3 |

|---|

Controlled Transhalogenation for Derivative Synthesis

While spontaneous halogen scrambling leads to a mixture of products, controlled transhalogenation reactions can be employed to selectively synthesize specific derivatives from phosphorus diiodide fluoride. wikipedia.org This process involves the substitution of one halogen for another using a specific halogenating agent. The outcome of the reaction is dictated by the relative strengths of the phosphorus-halogen bonds and the choice of reagent.

The P-F bond is significantly stronger than the P-I bond, making the iodine atoms in PI2F more susceptible to substitution. By treating PI2F with a suitable fluorinating agent, such as a metal fluoride (e.g., NaF, CaF2, or SbF3), the iodine atoms can be progressively replaced by fluorine. libretexts.orgwikipedia.org Careful control of stoichiometry and reaction conditions can allow for the isolation of phosphorus iodide difluoride (PIF2) or the fully fluorinated product, phosphorus trifluoride (PF3).

Conversely, selective replacement of the fluorine atom is more challenging due to the strength of the P-F bond. However, reaction with a strong iodide source under specific conditions could potentially shift the equilibrium towards the formation of phosphorus triiodide (PI3).

Table 2: Examples of Controlled Transhalogenation Reactions for Derivative Synthesis

| Starting Compound | Reagent | Major Product | Reaction Type |

|---|---|---|---|

| PI2F | 1 eq. Metal Fluoride (e.g., AgF) | PIF2 | Iodine replacement |

| PI2F | Excess Metal Fluoride (e.g., ZnF2) | PF3 | Complete iodine replacement |

Redox Chemistry of Phosphorus Diiodide Fluoride

The redox chemistry of phosphorus diiodide fluoride is primarily centered on the phosphorus(III) atom, which can be either oxidized to the +5 state or reduced to lower oxidation states. The presence of both fluorine and iodine influences the pathways of these redox reactions.

Oxidation Pathways and Formation of Higher Oxidation State Derivatives

Phosphorus(III) halides are effective reducing agents and are readily oxidized to the more stable phosphorus(V) state. libretexts.org The oxidation of phosphorus diiodide fluoride can proceed through several pathways, typically resulting in the formation of phosphoryl or thiophosphoryl halides. wikipedia.orgchemeurope.com

Reaction with mild oxidizing agents, such as molecular oxygen, ozone, or organic peroxides, leads to the formation of phosphoryl diiodide fluoride (O=PI2F). chemeurope.comscribd.com In this reaction, the phosphorus atom retains its bonds to the halogens while forming a strong, new phosphorus-oxygen double bond (a phosphoryl group).

Similarly, reaction with elemental sulfur in an inert solvent yields thiophosphoryl diiodide fluoride (S=PI2F). wikipedia.orgchemeurope.com The phosphorus atom is oxidized from +3 to +5, forming a phosphorus-sulfur double bond. These oxidation reactions are generally exothermic and proceed readily.

Table 3: Oxidation Reactions of Phosphorus Diiodide Fluoride

| Oxidizing Agent | Product | Phosphorus Oxidation State |

|---|---|---|

| Oxygen (O2) / Ozone (O3) | Phosphoryl diiodide fluoride (O=PI2F) | +5 |

| Sulfur (S8) | Thiophosphoryl diiodide fluoride (S=PI2F) | +5 |

Reduction Processes to Lower Oxidation State Phosphorus Species

Phosphorus diiodide fluoride can also undergo reduction, leading to phosphorus species with oxidation states lower than +3. The products of these reactions depend on the strength of the reducing agent employed.

With milder reducing conditions or through specific synthetic routes like passing an electric discharge through a mixture with hydrogen gas, P(III) halides can be converted to diphosphorus(II) halides. scribd.com For PI2F, this could theoretically lead to the formation of diphosphorus (B173284) tetraiodide (P2I4) or mixed-halogen diphosphorus species, where a phosphorus-phosphorus bond is formed.

More potent reducing agents, such as metal hydrides like lithium aluminum hydride (LiAlH4), can achieve a more complete reduction. creighton.edu Treatment of phosphorus halides with such reagents typically cleaves all phosphorus-halogen bonds, reducing the phosphorus atom to its -3 oxidation state in the form of phosphine (B1218219) (PH3).

Table 4: Reduction Reactions of Phosphorus Diiodide Fluoride

| Reducing Agent | Major Product | Phosphorus Oxidation State |

|---|---|---|

| Electric discharge with H2 | Diphosphorus compounds (e.g., P2I4) | +2 |

Applications in Advanced Synthetic Chemistry Non Biological/non Clinical

Role as a Reagent in Organic Synthesis

Phosphorylation and Halogenation Reactions

There is no available scientific literature detailing the use of phosphorous diiodide fluoride (B91410) as a reagent for phosphorylation or halogenation reactions.

Utilization in Novel Coupling or Addition Reactions

No published research describes the utilization of phosphorous diiodide fluoride in novel coupling or addition reactions.

Precursor for the Synthesis of Complex Phosphorus Compounds

Routes to Organophosphorus Mixed Halides

Information on the use of this compound as a precursor for the synthesis of organophosphorus mixed halides is not available in the current body of scientific literature.

Formation of Polymeric or Supramolecular Phosphorus Structures

There are no documented studies on the formation of polymeric or supramolecular phosphorus structures derived from this compound.

Development as a Ligand in Coordination Chemistry

The potential for this compound to act as a ligand in coordination chemistry has not been explored in any available research. Its electronic and steric properties as a ligand remain uncharacterized.

Synthesis and Characterization of Metal-PFI2 Complexes

There is no available scientific literature detailing the synthesis and characterization of metal complexes specifically containing the this compound (PFI2) ligand. While the synthesis of metal complexes with various phosphine (B1218219) ligands, including phosphine halides, is a well-established area of inorganic and organometallic chemistry, no studies have been found that report the successful coordination of the PFI2 ligand to a metal center.

General methods for the synthesis of metal-phosphine complexes often involve the reaction of a metal precursor, such as a metal halide or an organometallic complex, with the desired phosphine ligand in a suitable solvent. wikipedia.orgyoutube.com Characterization of such complexes typically involves a combination of spectroscopic techniques (e.g., NMR, IR, UV-Vis), single-crystal X-ray diffraction, and elemental analysis to determine the structure, bonding, and purity of the compound. mdpi.comnih.gov

A hypothetical reaction for the formation of a metal-PFI2 complex might involve the displacement of a weakly coordinating ligand by PFI2. For instance:

[M(L)n] + PFI2 → [M(L)n-1(PFI2)] + L

However, without any experimental data, the feasibility, reaction conditions, and the properties of the resulting complex remain purely speculative. The stability of the PFI2 ligand itself is unknown, which is a critical factor in its ability to form stable metal complexes.

Influence of PFI2 on Metal Center Reactivity and Catalysis

Given the absence of any reported synthesis of metal-PFI2 complexes, there is no experimental data on the influence of the PFI2 ligand on the reactivity of a metal center or its application in catalysis.

The electronic and steric properties of a phosphine ligand play a crucial role in determining the catalytic activity of its metal complex. tcichemicals.comtcichemicals.com The electron-donating or -withdrawing nature of the substituents on the phosphorus atom significantly affects the electron density at the metal center, which in turn influences key steps in a catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com The steric bulk of the ligand can also control substrate access to the metal center and the stability of reaction intermediates. tcichemicals.com

In the hypothetical PFI2 ligand, the presence of two iodine atoms and one fluorine atom would create a unique electronic environment at the phosphorus atom. The high electronegativity of fluorine would likely make the PFI2 ligand a strong π-acceptor, while the larger, more polarizable iodine atoms would also contribute to its electronic properties. The specific combination of these halides would impart a distinct steric profile.

If metal-PFI2 complexes could be synthesized, one might hypothesize their potential application in various catalytic transformations, such as cross-coupling reactions or hydrogenation, where the electronic and steric properties of the phosphine ligand are known to be critical for catalyst performance. gessnergroup.comnih.gov However, without any empirical evidence, any discussion of the catalytic applications of PFI2 remains entirely in the realm of speculation.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

Currently, established and verified synthetic routes for phosphorous diiodide fluoride (B91410) are not detailed in the scientific literature. Future research would need to begin with the fundamental development of reliable and efficient methods for its synthesis. A potential starting point could be the halogen exchange reactions from more common phosphorus halides. For instance, a controlled fluorination of phosphorus triiodide (PI₃) or a partial iodination of phosphorus trifluoride (PF₃) could be explored. The table below outlines some hypothetical synthetic approaches that could be investigated.

Table 1: Potential Synthetic Pathways for Phosphorous Diiodide Fluoride

| Precursors | Reagents | Potential Conditions |

| Phosphorus triiodide (PI₃) | Mild fluorinating agents (e.g., SbF₃, ZnF₂) | Inert atmosphere, controlled temperature |

| Phosphorus trifluoride (PF₃) | Iodinating agents (e.g., NaI, LiI) | Aprotic solvents |

| Diphosphorus (B173284) tetraiodide (P₂I₄) | Fluorinating agents | Cleavage and functionalization |

Further research in this area would focus on optimizing reaction conditions, yields, and the purity of the final product. The exploration of single-crystal growth methods would also be a critical step for definitive structural characterization.

Advanced Characterization Techniques and In Situ Studies

A comprehensive understanding of PFI₂ requires detailed characterization of its structural, spectroscopic, and electronic properties. While basic properties can be computed, experimental verification is crucial. nih.gov Advanced characterization techniques would be essential to elucidate the nature of this molecule.

Future studies should employ a multi-technique approach:

Spectroscopic Methods: In-depth analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹⁹F) would provide critical information about the chemical environment of the phosphorus and fluorine atoms. Infrared (IR) and Raman spectroscopy would help to identify the vibrational modes of the P-F and P-I bonds.

Diffraction Techniques: Single-crystal X-ray diffraction, once suitable crystals are synthesized, would provide the definitive molecular structure, including bond lengths and angles. Electron diffraction could be used for gas-phase structural determination.

In Situ Studies: Investigating the behavior of PFI₂ under various conditions in real-time is a promising area. This could involve monitoring its thermal decomposition or its reactions with other chemical species using techniques like variable-temperature NMR or IR spectroscopy. Such studies are crucial for understanding its stability and reactivity. wuttkescience.comnist.govfiu.edu

High-Pressure and Low-Temperature Chemistry of PFI₂

The behavior of molecules under extreme conditions of pressure and temperature is a frontier in chemical research. nih.govyoutube.commpg.deresearchgate.net For PFI₂, such studies could reveal novel phases, bonding arrangements, and reactivity.

High-Pressure Studies: Applying high pressure could induce phase transitions, leading to new crystalline forms with potentially unique properties. nih.govmpg.de High-pressure studies could also influence the bond lengths and angles, providing insights into the compressibility and electronic structure of the molecule. azom.comcarnegiescience.eduepa.gov

Low-Temperature Chemistry: At cryogenic temperatures, reactive intermediates involving PFI₂ might be stabilized and studied. Matrix isolation techniques, where PFI₂ is trapped in an inert gas matrix at low temperatures, would allow for the spectroscopic characterization of the isolated molecule and its potential photochemically generated fragments.

Development of Catalytic Applications

The unique combination of a fluorine and two iodine atoms attached to a central phosphorus atom suggests that PFI₂ could have interesting applications in catalysis. The significant difference in the electronegativity and size of the halogen atoms could lead to selective reactivity.

Future research could explore the potential of PFI₂ as:

A Lewis Acid Catalyst: The electron-deficient phosphorus center could act as a Lewis acid, catalyzing a variety of organic reactions.

A Component in Frustrated Lewis Pairs (FLPs): In combination with a bulky Lewis base, PFI₂ could form an FLP capable of activating small molecules like H₂, CO₂, or olefins.

A Precursor for Catalyst Synthesis: PFI₂ could be a building block for more complex phosphorus-containing ligands used in transition-metal catalysis. The field of phosphorus fluoride exchange (PFEx) highlights the potential for creating diverse molecular architectures from P-F bonds. nih.govresearchgate.netnih.govcshl.educhemrxiv.org

Table 2: Potential Catalytic Roles for PFI₂

| Catalytic System | Potential Application | Rationale |

| PFI₂ as a Lewis Acid | Friedel-Crafts reactions, aldol (B89426) reactions | Electron-deficient phosphorus center |

| PFI₂ / Bulky Lewis Base | Hydrogenation, CO₂ reduction | Formation of a Frustrated Lewis Pair |

| PFI₂-derived ligands | Cross-coupling reactions | Tunable electronic and steric properties |

Computational Design of Novel P-I-F Derivatives

Computational chemistry offers a powerful tool to predict the properties and reactivity of new molecules before their synthesis. repec.org For the P-I-F system, computational studies could guide experimental efforts by identifying promising derivative structures with desirable characteristics.

Future computational work could focus on:

Mapping the Potential Energy Surface: Calculating the structures and energies of different isomers and conformers of PFI₂ and related compounds.

Designing Novel Derivatives: Systematically replacing the iodine or fluorine atoms with other functional groups to tune the electronic and steric properties of the molecule. This could lead to the in-silico design of new catalysts, ligands, or materials.

Simulating Reactivity: Modeling the reaction pathways for the synthesis and potential applications of PFI₂ and its derivatives to understand their mechanisms and predict their feasibility.

By exploring these avenues, the scientific community can begin to build a comprehensive understanding of this compound and unlock its potential for new chemical discoveries and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.